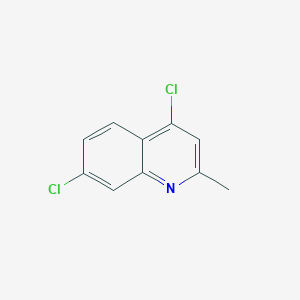

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

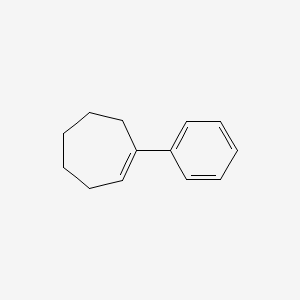

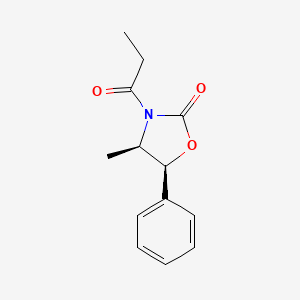

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine (3-BMP) is an organic compound derived from the aromatic heterocyclic group of benzoimidazoles. It is a colorless solid that is soluble in polar organic solvents. 3-BMP is used in a variety of scientific research applications due to its unique properties and potential applications. It has been used in a range of studies to investigate its structure, reactivity, and biological activity.

科学的研究の応用

Antimicrobial Activity

The chemical compound has been utilized in the synthesis of novel derivatives that demonstrate significant antimicrobial properties. Krishnanjaneyulu et al. (2014) synthesized a series of novel N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine and found these compounds to display activity against various strains of human pathogenic microorganisms. The structural activity relationship studies indicated that compounds with an electron-withdrawing group exhibit better activity than those containing electron-donating groups (Krishnanjaneyulu et al., 2014).

Antihypertensive Properties

The compound has been involved in the synthesis of derivatives with potent antihypertensive activity. Sharma et al. (2010) reported the synthesis of new 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives, which were found to produce a potent hypertensive effect, suggesting potential applications in managing blood pressure conditions (Sharma et al., 2010).

Organic Light-Emitting Diodes (OLEDs)

The compound is utilized in the development of materials for OLEDs. Ge et al. (2008) synthesized two solution-processible bipolar molecules with excellent thermal stability and good solubility in common solvents. These molecules were used in the fabrication of phosphorescent OLEDs, demonstrating the compound's potential in electronic and display technologies (Ge et al., 2008).

Inhibition of Heparanase

Another significant application of the compound is in the inhibition of heparanase, an endo-beta-glucuronidase. Xu et al. (2006) described a class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of heparanase, indicating potential therapeutic applications in areas where heparanase activity is a concern, such as cancer metastasis and inflammation (Xu et al., 2006).

Anticancer Activity

The compound has shown potential in anticancer activity. Zhao et al. (2015) constructed Zn(II) complexes with benzimidazole-based derivatives and estimated their biological activities against human cancer cell lines, with one of the complexes showing higher cytotoxic properties in vitro against different carcinoma cells (Zhao et al., 2015).

作用機序

Target of Action

Benzimidazole compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects . The compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Benzimidazole derivatives are known to interfere with various biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, which could result in various cellular effects .

特性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUMYEWHEBWLDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358276 |

Source

|

| Record name | 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |

CAS RN |

428856-24-0 |

Source

|

| Record name | 3-(1H-Benzimidazol-2-yl)-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428856-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1347629.png)

![1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B1347638.png)

![2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B1347651.png)